molecular formula C14H16S B14558518 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene CAS No. 61942-68-5

3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene

Cat. No.: B14558518
CAS No.: 61942-68-5
M. Wt: 216.34 g/mol
InChI Key: MEGDDDMWXVBIGK-UHFFFAOYSA-N
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Description

3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a phenyl group attached to the third carbon of the hexahydrobenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromodimedone with aromatic aldehydes and malononitrile can yield substituted hexahydrobenzothiophenes . The reaction typically requires a catalyst and is conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme activity, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene include:

Uniqueness

What sets this compound apart is its specific structural features, such as the phenyl group attached to the hexahydrobenzothiophene core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61942-68-5

Molecular Formula

C14H16S

Molecular Weight

216.34 g/mol

IUPAC Name

3-phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene

InChI

InChI=1S/C14H16S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,13H,4-5,8-10H2

InChI Key

MEGDDDMWXVBIGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(CS2)C3=CC=CC=C3

Origin of Product

United States

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